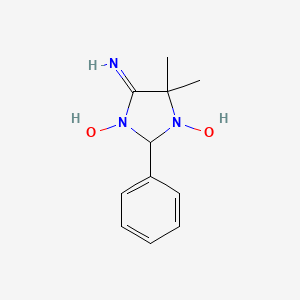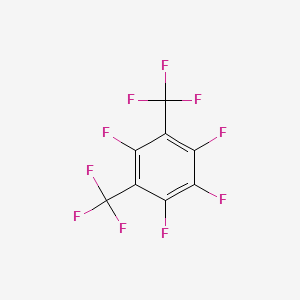![molecular formula C42H12Cl24MgN2O8 B1607992 magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate CAS No. 83877-99-0](/img/structure/B1607992.png)
magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate is a complex organomagnesium compound. It is characterized by its extensive chlorination and nitro functional groups, making it a unique and highly reactive chemical entity.
Vorbereitungsmethoden
The synthesis of magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate involves multiple steps of chlorination and nitration. The industrial production typically starts with the base compound, which undergoes sequential chlorination using reagents like chlorine gas under controlled conditions. The nitration step involves the introduction of nitro groups using nitric acid or other nitrating agents. The final step involves the reaction with magnesium salts to form the desired organomagnesium compound.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Chlorine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in reactions requiring chlorinated intermediates.
Biology: Its reactivity makes it useful in studying biochemical pathways involving chlorinated compounds.
Industry: Used in the production of specialized polymers and materials with high chlorine content.
Wirkmechanismus
The compound exerts its effects through its highly reactive chlorinated and nitro functional groups. These groups can interact with various molecular targets, leading to the formation of new chemical bonds and the alteration of existing ones. The pathways involved include nucleophilic substitution and electrophilic addition reactions, which are facilitated by the presence of magnesium.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other organomagnesium compounds with extensive chlorination, such as Magnesium bis(trifluoromethanesulfonimide) and Magnesium bis(hexachlorocyclopentadiene). magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate is unique due to its specific structure and the presence of nitro groups, which confer distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
83877-99-0 |
|---|---|
Molekularformel |
C42H12Cl24MgN2O8 |
Molekulargewicht |
1547.7 g/mol |
IUPAC-Name |
magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate |
InChI |
InChI=1S/2C21H7Cl12NO4.Mg/c2*22-11-13(24)18(28)9-7(16(11,26)20(18,30)31)3-1-5(15(35)36)6(34(37)38)2-4(3)8-10(9)19(29)14(25)12(23)17(8,27)21(19,32)33;/h2*1-2,7-10H,(H,35,36);/q;;+2/p-2 |
InChI-Schlüssel |
ULAGDSKEGOQEPP-UHFFFAOYSA-L |
SMILES |
C1=C2C3C(C4C(C2=CC(=C1C(=O)[O-])[N+](=O)[O-])C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl.C1=C2C3C(C4C(C2=CC(=C1C(=O)[O-])[N+](=O)[O-])C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl.[Mg+2] |
Kanonische SMILES |
C1=C2C3C(C4C(C2=CC(=C1C(=O)[O-])[N+](=O)[O-])C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl.C1=C2C3C(C4C(C2=CC(=C1C(=O)[O-])[N+](=O)[O-])C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl.[Mg+2] |
Key on ui other cas no. |
83877-99-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine](/img/structure/B1607922.png)
![5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione](/img/structure/B1607925.png)



![Methyl 8-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]octanoate](/img/structure/B1607931.png)
